

Solubility Profiling and Characterization of Propanoic acid, 2-phenylhydrazide

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Compound of Interest

Compound Name: Propanoic acid, 2-phenylhydrazide

CAS No.: 20730-02-3

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Technical Guide for Process Research & Development

Executive Summary

Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as

-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indoles.[1] Its solubility profile is governed by a competitive interaction between its lipophilic phenyl-ethyl domains and its hydrophilic hydrazide linker (

).[1]

This guide provides a definitive technical analysis of its solubility behavior. While specific quantitative solubility datasets (

) are absent from public chemical registries for this specific CAS, this document synthesizes structural analysis with thermodynamic principles to provide a Predicted Solubility Profile. Furthermore, it establishes a Self-Validating Gravimetric Protocol to allow researchers to generate precise solubility data in-house.[1]

Chemical Identity & Physicochemical Basis[1][2][3]

To understand the solubility of **Propanoic acid, 2-phenylhydrazide**, we must first analyze its structural determinants.[1]

| Property | Detail |
|-------------------|--|
| IUPAC Name | -phenylpropanohydrazide |
| CAS Number | 20730-02-3 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| Physical State | Crystalline Solid (Melting Point range: ~130°C estimated based on analogs) |
| LogP (Predicted) | ~1.5 (Moderately Lipophilic) |

Structural Solvation Analysis

The molecule consists of three distinct domains that dictate its solvent affinity:

- **Phenyl Ring (Lipophilic):** Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM) via and Van der Waals interactions.[1]
- **Ethyl Tail (Lipophilic):** Adds minor non-polar character, reinforcing solubility in medium-polarity organic solvents.[1]
- **Hydrazide Linker (Polar/H-Bonding):** The core acts as both a Hydrogen Bond Donor (2x NH) and Acceptor (1x C=O, 2x N).[1] This domain requires polar solvents for effective solvation to overcome the crystal lattice energy.[1]

Predicted Solubility Profile

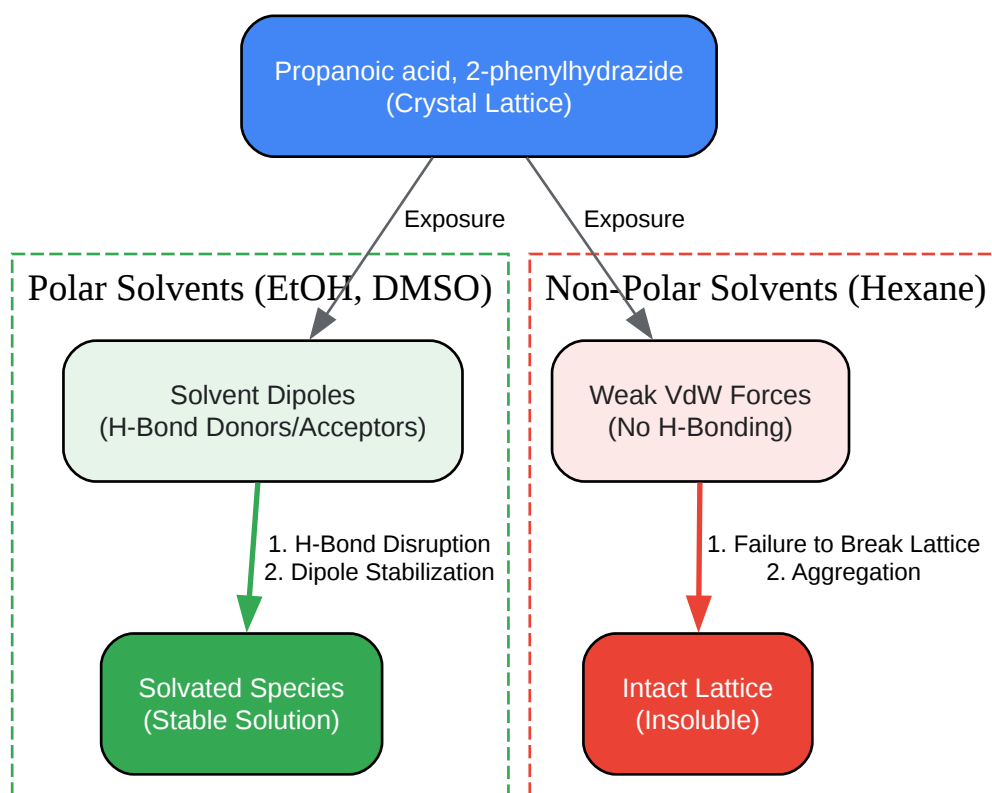
Based on the "Like Dissolves Like" principle and the functional group analysis above, the following solubility profile is projected. This table serves as a guide for solvent selection during reaction optimization and purification (recrystallization).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
|----------------|-----------------------------------|----------------------|---|
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding matches the hydrazide core.[1] Ideal for recrystallization (high solubility at boiling, lower at ambient).[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions disrupt the crystal lattice effectively.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the phenyl ring; moderate interaction with the amide dipole. [1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general organic solubility; often used as co-solvents.[1] |
| Ethers | Diethyl Ether, THF | Moderate | THF is better than ether due to higher polarity and H-bond accepting capability. [1] |
| Aromatic | Toluene, Benzene | Low to Moderate | Solubilizes the phenyl ring but struggles to break the intermolecular H-bonds of the hydrazide core.[1] |

| | | | |
|-----------|------------------------------|------------|--|
| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | Lacks the polarity to overcome the crystal lattice energy.[1] Used as anti-solvents.[1] |
| Water | Water | Low (Cold) | The hydrophobic phenyl group dominates, preventing bulk dissolution in cold water.[1] Solubility increases significantly with heat.[1] |

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation forces. In polar solvents like Ethanol, the solvent molecules form a "cage" around the hydrazide core, breaking intermolecular H-bonds.[1] In non-polar solvents, these intermolecular bonds remain intact, leading to precipitation.[1]



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Figure 1: Mechanistic pathway of solvation. Polar solvents actively disrupt the crystal lattice via Hydrogen Bonding, while non-polar solvents fail to overcome lattice energy.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since literature data is sparse, the Shake-Flask Method is the gold standard for determining the exact solubility of this compound in your specific solvent of interest.[1] This protocol is self-validating through the use of triplicate measurements and mass balance checks.[1]

Reagents & Equipment[5][6]

- Compound: **Propanoic acid, 2-phenylhydrazide** (>98% purity).[1]
- Solvents: HPLC grade (dry).
- Equipment: Temperature-controlled shaker/water bath, 0.45 μm PTFE syringe filters, analytical balance (0.01 mg precision), tared glass vials.

Step-by-Step Methodology

- Preparation (Saturation):
 - Add excess solid compound (~100 mg) to a glass vial containing 1.0 mL of the target solvent.
 - Check: Ensure solid particles remain visible.[1] If all dissolves, add more solid.[1]
- Equilibration:
 - Seal the vial tightly and agitate at the target temperature (e.g., 25°C) for 24 hours.
 - Why: 24 hours ensures thermodynamic equilibrium is reached, preventing kinetic supersaturation errors.[1]
- Filtration:

- Stop agitation and let the suspension settle for 1 hour.
- Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the supernatant and filter through a 0.45 μm PTFE filter into a pre-weighed (tared) vial.
- Quantification (Gravimetric):
 - Evaporate the solvent from the filtrate using a gentle nitrogen stream or vacuum oven at 40°C.[1]
 - Dry the residue to constant weight.[1]
 - Calculate solubility () using the formula:
[1]

Workflow Diagram



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Figure 2: The "Shake-Flask" workflow for generating precise quantitative solubility data.

Applications in Synthesis & Purification[1][5][7]

Understanding the solubility profile allows for the optimization of purification processes.[1]

Recrystallization Strategy

The ideal purification method for **Propanoic acid, 2-phenylhydrazide** utilizes its temperature-dependent solubility in alcohols.[1]

- Solvent: Ethanol (95%) or Ethanol/Water (80:20).[1]
- Protocol:

- Dissolve the crude solid in boiling ethanol (High Solubility).
- Hot filter to remove insoluble impurities.[1]
- Slowly cool to room temperature, then to 0°C.
- The compound will crystallize out (Low Solubility at low temp), leaving soluble impurities in the mother liquor.[1]

Reaction Solvent Selection

- For Acylation Reactions: Use Dichloromethane (DCM) or THF.[1] These dissolve the starting phenylhydrazine and the product moderately well, allowing the reaction to proceed in a homogeneous phase.[1]
- For Heterocycle Formation: Use Ethanol or Acetic Acid.[1] These protic solvents facilitate proton transfer steps often required in cyclization mechanisms (e.g., Fischer Indole synthesis variants).[1]

References

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Sources

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